molecular formula C10H14N2 B097662 2-(Piperidin-2-yl)pyridine CAS No. 15578-73-1

2-(Piperidin-2-yl)pyridine

Cat. No. B097662
CAS RN: 15578-73-1
M. Wt: 162.23 g/mol
InChI Key: KXRQQPIHUMSJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-2-yl)pyridine is a compound that features in various research studies due to its relevance in synthetic organic chemistry and its potential applications in medicinal chemistry. The compound is characterized by the presence of a piperidine ring attached to the pyridine moiety, which is a common structural motif in many biologically active molecules.

Synthesis Analysis

Several methods have been developed for the synthesis of piperidine derivatives. One approach involves the reaction of phenyl-stabilized chiral sulfur ylides with five-membered-ring hemiaminals, which can yield functionalized piperidines with high enantioselectivity . Another method includes the reaction of oxygenated 2-(p-tolylsulfinyl)benzyl carbanions with chlorinated N-sulfinylimines, leading to optically pure 2-(1-hydroxybenzyl)piperidine . Additionally, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, has been reported, demonstrating the importance of piperidine derivatives in pharmaceutical synthesis .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and diverse. For instance, the piperidine ring in 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile adopts a chair conformation, and the pyridine ring is essentially planar . In another study, a macrocycle containing pyridine and piperazine subunits was analyzed, showing that the piperazine subunits have the chair conformation .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. Piperidine-mediated [3 + 3] cyclization has been developed for the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, providing a route to functionalized 5H-chromeno[2,3-b]pyridines . Furthermore, a one-pot oxidative decarboxylation-beta-iodination of amino acids has been used to synthesize 2,3-disubstituted pyrrolidines and piperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the crystal structure of a new bidentate chelating pyrazolylpyrimidine ligand bearing a piperidine moiety was studied, revealing non-covalent interactions such as C-H···π and π-π stacking . In the crystal structure of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, molecules are linked by aromatic π-π stacking interactions .

Scientific Research Applications

Medicinal and Pharmacological Properties of Piper Species

  • Piper Longum (Pippali)

    • Traditional Uses : Used in various South Asian countries for a wide range of ailments including asthma, insomnia, dementia, diabetes, and more (Yadav, Krishnan & Vohora, 2020).
    • Phytochemical Profile : Contains alkaloids (piperine and piperlongumine), essential oil, flavonoids, and steroids.
    • Pharmacological Activities : Exhibits anti-inflammatory, analgesic, anti-oxidant, anti-microbial, anti-cancer, anti-parkinsonian, and other activities.
  • Piper Chaba (Chui Jhal)

    • Traditional Uses : Commonly used as a culinary herb in India and Bangladesh with numerous medicinal applications (Islam et al., 2020).
    • Pharmacological Activities : Demonstrates anti-microbial, anti-leishmanial, anti-malarial, anti-diabetic, analgesic, anti-inflammatory, and other effects.
  • Piper Sarmentosum

    • Traditional Uses : Used in Southeast Asian countries for treating various ailments such as wind-cold cough, fever, rheumatism, diabetes, and more (Hussain et al., 2012).
    • Pharmacological Activities : Antiangiogenic activity and toxicity studies suggest its use in treating diseases involving neo-vascularization. Shows promise in anti-inflammatory, antineoplastic, and antipyretic activities.
  • Piperine (a bioactive compound from Piper nigrum and Piper longum)

    • Application : Piperine has shown activity as an efflux pump inhibitor and as adjunct in the treatment of tuberculosis. It has promising anti-TB activity, mainly when combined with antimicrobials, and plays an important role as an efflux pump inhibitor (Hegeto et al., 2019).

Safety And Hazards

One of the retrieved papers mentions that certain piperidine derivatives can cause respiratory tract irritation and may be harmful if swallowed .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRQQPIHUMSJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-2-yl)pyridine

CAS RN

15578-73-1
Record name 2-(piperidin-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-2-yl)pyridine
Reactant of Route 2
2-(Piperidin-2-yl)pyridine
Reactant of Route 3
2-(Piperidin-2-yl)pyridine
Reactant of Route 4
2-(Piperidin-2-yl)pyridine
Reactant of Route 5
2-(Piperidin-2-yl)pyridine
Reactant of Route 6
2-(Piperidin-2-yl)pyridine

Citations

For This Compound
4
Citations
S Bera, A Bera, D Banerjee - Organic Letters, 2020 - ACS Publications
Herein, an efficient and selective nickel-catalyzed dehydrogenation of five- and six-membered N-heterocycles is presented. The transformation occurs in the presence of alkyl, alkoxy, …
Number of citations: 30 pubs.acs.org
Z Li, X Wang, Y Lin, Y Wang, S Wu, K Xia, C Xu… - European Journal of …, 2020 - Elsevier
The chemokine receptor CXCR4 has been proposed as a drug target based on its important functions in HIV infection, inflammation/autoimmune diseases and cancer metastasis. …
Number of citations: 9 www.sciencedirect.com
R Zafar, M Zubair, S Ali, K Shahid… - Journal of …, 2021 - Taylor & Francis
In search of suitable therapy for the management of Alzheimer’s disease, this study was designed to evaluate metal complexes against its biochemical targets. Zinc metal carboxylates (…
Number of citations: 38 www.tandfonline.com
MZ Rehman Zafar, S Ali, K Shahid, W Waseem… - 2020 - researchgate.net
In search of suitable therapy for the management of Alzheimer’s disease, this study was designed to evaluate metal complexes against its biochemical targets. Zinc metal carboxylates (…
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.